Cks 17

Description

Historical Discovery and Retroviral Context

The discovery and characterization of CKS-17 emerged from extensive research into retroviral envelope proteins and their immunosuppressive properties during the 1980s. The peptide was first identified as a synthetic analogue corresponding to a highly conserved region within retroviral transmembrane proteins, specifically the p15E protein found in murine leukemia virus. Initial investigations revealed that this seventeen-amino acid sequence possessed significant immunomodulatory capabilities, leading to its designation as CKS-17 and subsequent synthesis for research purposes.

The retroviral context of CKS-17 discovery stems from observations that retroviral envelope proteins, particularly the transmembrane subunit, contained domains capable of suppressing host immune responses. Researchers investigating the mechanisms by which retroviruses evade immune surveillance identified a conserved region within the envelope glycoprotein that exhibited immunosuppressive activity when isolated and synthesized. This domain, termed the immunosuppressive domain, was found to be present across diverse endogenous and exogenous retroviruses, suggesting its fundamental importance in retroviral biology.

The peptide sequence was originally derived from amino acids 533-549 of the murine leukemia virus envelope protein, representing the prototypic sequence of the immunosuppressive domain. Early studies demonstrated that synthetic peptides derived from this region could inhibit numerous immune functions, including monocyte superoxide production, natural killer cell activity, polyclonal B-cell activation, and monocyte-mediated killing through inactivation of interleukin-1. These findings established CKS-17 as a critical tool for understanding retroviral immunosuppression mechanisms and led to extensive research into its molecular mechanisms of action.

The historical significance of CKS-17 extends beyond its initial discovery, as subsequent research revealed its presence in human retroviruses, including human T-cell lymphotropic virus types I and II and human immunodeficiency virus. This conservation across species barriers underscored the fundamental importance of this peptide sequence in retroviral biology and immune evasion strategies. The peptide's identification also contributed to broader understanding of how retroviruses manipulate host immune systems to establish persistent infections.

Structural Conservation Across Retroviral Transmembrane Proteins

The structural conservation of CKS-17 across retroviral transmembrane proteins represents one of the most remarkable aspects of this peptide compound. The seventeen-amino acid sequence exhibits extraordinary conservation among diverse retroviruses, indicating its critical functional importance in retroviral biology. This conservation extends across both endogenous and exogenous retroviruses, encompassing species ranging from murine to primate retroviruses, and including human retroviral elements.

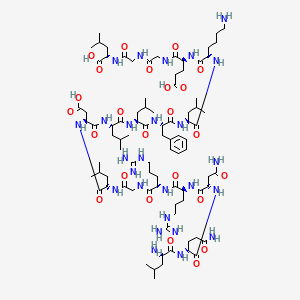

The peptide sequence H-Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Leu-Leu-Phe-Leu-Lys-Glu-Gly-Gly-Leu-OH corresponds to a specific region within the transmembrane subunit of retroviral envelope glycoproteins. This region overlaps with conformationally critical areas of the transmembrane protein that undergo essential changes during the viral fusion process. The conservation of this sequence suggests that it has been subject to strong evolutionary pressure, maintaining its structure and function across diverse retroviral lineages.

Table 1: Structural Characteristics of CKS-17

| Property | Value |

|---|---|

| Amino Acid Sequence (Three Letter) | Leu-Gln-Asn-Arg-Arg-Gly-Leu-Asp-Leu-Leu-Phe-Leu-Lys-Glu-Gly-Gly-Leu |

| Amino Acid Sequence (One Letter) | LQNRRGLDLLFLKEGGL |

| Molecular Formula | C87H148N26O24 |

| Molecular Weight | 1942.29 g/mol |

| Peptide Length | 17 amino acids |

| Chemical Registry Number | [99273-04-8] |

The structural conservation of CKS-17 extends to its position within the broader context of retroviral transmembrane proteins. The peptide sequence is embedded within the ectodomain of the transmembrane subunit, which corresponds to a soluble part of the extracellular domain. This positioning places the immunosuppressive domain in a location where it can interact with host immune cells while remaining structurally integrated with the fusion machinery of the retroviral envelope protein.

Crystallographic studies have revealed that the immunosuppressive domain overlaps a constrained segment of the envelope protein that plays a pivotal role through conformational changes during the fusion process. The conservation of this domain structure has been demonstrated through comparative analysis of the crystallographic structures of multiple retroviral ectodomains, showing almost perfect superposition among different retroviral species. This structural conservation underscores the dual functionality of this region in both immune suppression and viral fusion processes.

Table 2: Conservation of CKS-17 Sequence Across Retroviral Species

| Retroviral Source | Conservation Level | Functional Activity |

|---|---|---|

| Murine Leukemia Virus | Complete sequence match | High immunosuppressive activity |

| Human T-cell Lymphotropic Virus | High conservation | Demonstrated immunosuppression |

| Human Immunodeficiency Virus | Significant conservation | Immunomodulatory properties |

| Mason-Pfizer Monkey Virus | High conservation | Confirmed immunosuppressive activity |

| Koala Retrovirus | Conserved epitopes | Maintained functional domains |

The molecular architecture of CKS-17 within retroviral transmembrane proteins reveals its integration into a highly structured domain that maintains both mechanical fusogenic functions and immunosuppressive capabilities. Research has demonstrated that the immunosuppressive function can be selectively abolished through specific amino acid substitutions while preserving the peptide's role in viral fusion processes. This functional dissection has revealed that position 14 of the immunosuppressive domain serves as a critical determinant of immunosuppressive activity, with arginine at this position being associated with loss of immunosuppressive function.

The conservation pattern of CKS-17 extends beyond simple sequence homology to include functional conservation of its immunomodulatory properties. Studies have shown that synthetic peptides derived from this conserved region retain their ability to modulate immune responses regardless of their retroviral source. This functional conservation has been demonstrated through consistent effects on cyclic adenosine monophosphate levels, mitogen-activated protein kinase activation, and cytokine production patterns across different experimental systems.

Properties

IUPAC Name |

(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RESSROXEVCGJLA-DFNTYYFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C87H148N26O24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90244017 | |

| Record name | Cks 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1942.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99273-04-8 | |

| Record name | Cks 17 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099273048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cks 17 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90244017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solid Phase Peptide Synthesis (SPPS)

The primary and most established method for preparing CKS-17 is solid phase peptide synthesis (SPPS) , a standard technique for synthesizing peptides of this length (17 amino acids). The process generally includes:

- Stepwise addition of protected amino acids to a resin-bound peptide chain.

- Use of Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry for temporary protection of amino groups.

- Sequential deprotection and coupling cycles to extend the peptide chain.

- Cleavage from the resin and removal of side-chain protecting groups.

- Purification by high-performance liquid chromatography (HPLC) to achieve >95% purity, as indicated by supplier specifications.

This method allows precise control over the peptide sequence and modifications, such as the generation of the dimer form via cysteine disulfide linkage at the C-terminal cysteine residue present in some CKS-17 variants.

Recombinant Expression Using Fusion Proteins

An alternative preparation route involves recombinant DNA technology , where the gene encoding the peptide or a fusion protein containing CKS-17 is cloned and expressed in bacterial systems such as Escherichia coli. This method is based on:

- Construction of a fusion protein expression vector including the bacterial enzyme CKS (CMP-KDO synthetase) gene fused to the gene encoding the peptide of interest.

- Use of a modified lac promoter and synthetic ribosome binding site to achieve high-level expression of the fusion protein.

- Proteolytic cleavage sites engineered in the fusion protein to allow release of the target peptide after expression.

While this method is more common for larger proteins, it can be adapted for peptides like CKS-17 when fused to carrier proteins to improve yield and stability.

Peptide Dimerization

For the CKS-17 dimer , preparation involves:

- Synthesis of the monomeric peptide with a carboxyl-terminal cysteine .

- Induction of disulfide bond formation between cysteine residues to create the dimeric form.

- Verification of dimer formation and purity by HPLC and molecular weight analysis .

Analytical and Purification Techniques

After synthesis, CKS-17 undergoes rigorous purification and quality control, including:

Research Findings Relevant to Preparation

- CKS-17 peptides have been synthesized successfully with high purity and biological activity, confirming the efficacy of SPPS and recombinant fusion protein methods.

- The synthetic peptide retains immunosuppressive activity, indicating that preparation methods preserve the functional conformation.

- The dimeric form, prepared via disulfide linkage, shows enhanced or altered biological activity, suggesting that preparation methods can be tailored to produce functionally distinct forms of CKS-17.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Solid Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis on resin | Precise sequence control; high purity | Costly for large-scale; requires purification |

| Recombinant Fusion Protein Expression | Cloning and expression of fusion protein in E. coli | High yield; scalable | Requires cleavage steps; complex vector design |

| Chemical Dimerization | Formation of disulfide bonds between cysteines | Produces biologically relevant dimer | Requires cysteine residue; additional purification |

Chemical Reactions Analysis

Types of Reactions

Cks-17 undergoes various chemical reactions, including:

Oxidation: This reaction can occur at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively.

Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.

Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.

Major Products Formed

The major products formed from these reactions include oxidized peptides with sulfoxide or disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .

Scientific Research Applications

Immunosuppressive Properties

CKS-17 has been extensively studied for its ability to modulate immune responses. Research indicates that it can inhibit T-cell mediated responses, making it a potential candidate for treating inflammatory diseases.

- Mechanism of Action : CKS-17 activates several intracellular signaling pathways, including the MAPK pathway, which involves ERK1/2 and MEK activation. This activation leads to increased levels of cyclic AMP (cAMP) and modulation of cytokine production, notably inhibiting pro-inflammatory cytokines like IL-12 and TNF-α while enhancing IL-10 production .

- Case Study : In a study involving mouse models for skin inflammation, CKS-17 was shown to significantly reduce ear swelling induced by irritants. Mice treated with CKS-17 exhibited a reduction in inflammatory cytokines such as IL-6 and TNF-α, indicating its potential for therapeutic applications in conditions like allergic contact dermatitis and eczema .

Therapeutic Applications

The immunosuppressive effects of CKS-17 suggest its utility in various therapeutic contexts:

- Cancer Therapy : Given its ability to modulate immune responses, CKS-17 may be beneficial in cancer treatments where immune suppression is desired to prevent adverse reactions to therapies or tumor rejection. Its application in combination therapies could enhance the efficacy of other immunomodulatory agents .

- Autoimmune Diseases : The peptide's capacity to inhibit T-cell activation positions it as a potential treatment option for autoimmune diseases, where overactive immune responses lead to tissue damage. Studies have demonstrated that CKS-17 can confer resistance against immune suppression induced by tumor products, indicating its role in restoring immune balance .

Research Findings and Data Tables

The following table summarizes key findings related to the applications of CKS-17:

Mechanism of Action

Cks-17 exerts its effects by modulating intracellular signaling pathways. It elevates intracellular cyclic adenosine monophosphate (cAMP) levels and induces the phosphorylation of extracellular signal-regulated kinase (ERK) 1 and 2, mitogen-activated protein kinase/ERK kinase (MEK), protein kinase D, Raf1, and phospholipase C gamma1 (PLCγ1). The activation of ERK1/2 is mediated via the PLCγ1-protein kinase C-Raf1-MEK signaling cascade. These molecular events lead to the suppression of Th1-centric immune responses and the enhancement of Th2 responses .

Comparison with Similar Compounds

Key Observations :

- The immunosuppressive domain (ISU) is conserved across retroviruses (e.g., HTLV-1, HIV-1) and filoviruses (e.g., Ebola), with lysine (K) and arginine (R) residues positioned identically in charged residue distribution patterns .

- Dimerization (e.g., MN10021) or multimerization enhances immunosuppressive potency compared to monomeric forms .

Functional Comparison

Immunosuppressive Mechanisms

Key Observations :

In Vivo Efficacy

Key Observations :

- Monomeric CKS-17 requires high concentrations (>20 µg/mL) for in vitro activity, whereas dimeric forms (MN10021) achieve efficacy at nanomolar levels .

Divergent Findings and Limitations

Biological Activity

CKS-17 is a synthetic peptide derived from retroviral envelope proteins, specifically designed to investigate its biological activity, particularly its immunosuppressive properties. This article synthesizes findings from various studies, highlighting the compound's effects on cell-mediated immunity, its mechanisms of action, and potential therapeutic implications.

Overview of CKS-17

CKS-17 is a heptadecapeptide (17 amino acids long) that corresponds to a highly conserved region in retroviral transmembrane proteins, such as p15E. This peptide has been shown to modulate immune responses, particularly in the context of cytotoxic T lymphocyte (CTL) activity and delayed-type hypersensitivity (DTH) reactions.

Inhibition of CTL Activity

Research indicates that CKS-17 can significantly inhibit the generation of alloantigen-specific CTL activity in vitro. The inhibition is dose-dependent and occurs when CKS-17 is introduced during the early phases of CTL induction. Specifically, it reduces the frequency of CTL precursor cells, which are crucial for generating an effective immune response. Notably, the addition of interleukin-2 (IL-2) can abrogate this inhibitory effect, suggesting that CKS-17 may interfere with the signaling pathways involved in CTL activation .

Effects on Delayed-Type Hypersensitivity

In vivo studies have demonstrated that CKS-17 conjugates can inhibit DTH reactions in mice. The degree of inhibition correlates with the dose administered. Interestingly, while unconjugated CKS-17 shows minimal effects on DTH responses, its conjugated forms can render mice resistant to immunosuppression induced by tumor cell products . This suggests that CKS-17 may mimic the immunosuppressive effects seen with certain tumor-derived factors.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

- CTL Activity Study :

-

DTH Reaction Study :

- In another experiment focusing on DTH reactions to sheep erythrocytes, mice treated with CKS-17 conjugates exhibited significantly lower inflammatory responses compared to controls. This was attributed to the peptide's ability to suppress cellular inflammatory reactions induced by concanavalin A (ConA) .

- Immunization Against Tumor Effects :

Q & A

Q. What are the structural and functional characteristics of CKS-17, and how are they conserved across retroviral transmembrane proteins?

CKS-17 is a synthetic 17-amino acid peptide derived from a highly conserved immunosuppressive domain in retroviral transmembrane (TM) proteins, such as HIV-1 gp41, murine leukemia virus p15E, and human endogenous retroviruses (HERVs) . Its sequence (LQNRRGLDLLFLKEGGL) contains a leucine repeat motif and amphipathic helical structure critical for immunomodulatory activity . Conservation is evident in homologous regions of TM proteins from diverse retroviruses, including feline leukemia virus and koala retrovirus (KoRV) . Researchers should use sequence alignment tools (e.g., Clustal Omega) and structural modeling (e.g., AlphaFold) to compare CKS-17 with homologous domains in novel retroviruses.

Q. What standardized methodologies are used to assess CKS-17’s immunosuppressive effects in vitro?

Key assays include:

- PBMC proliferation assays : Measure inhibition of mitogen-induced lymphocyte activation using tritiated thymidine incorporation or CFSE dilution .

- Cytokine profiling : Quantify IL-10 upregulation and Th1 cytokine (e.g., IFN-γ, IL-2) suppression via ELISA or multiplex assays .

- Dose-response analysis : Test concentrations ranging from 1–100 μM, noting that effects often plateau above 20 μg/mL (~10 μM) . Controls should include scrambled peptides and vehicle-only treatments to exclude nonspecific effects.

Advanced Research Questions

Q. How can researchers resolve contradictions in CKS-17’s reported mechanisms of action across experimental models?

Discrepancies arise from context-dependent effects, such as:

- Differential receptor binding : While CKS-17 fails to bind p45/p80 surface proteins in human cells , it may interact with intracellular signaling components (e.g., TGF-β receptors) .

- Concentration thresholds : Immunosuppression is observed at high doses (>20 μM), while lower doses may lack efficacy . To address contradictions, employ multi-omics approaches (e.g., RNA-seq, phosphoproteomics) to map signaling pathways and validate findings across primary cells (e.g., PBMCs) and immortalized lines (e.g., Jurkat T cells).

Q. What experimental strategies can elucidate the role of CKS-17 in modulating Th1/Th2 cytokine balance?

- Polarization assays : Differentiate naïve CD4+ T cells into Th1/Th2 subsets using IL-12/anti-IL-4 or IL-4/anti-IFN-γ, then treat with CKS-17 to quantify cytokine shifts via intracellular staining .

- Gene knockout models : Use CRISPR-Cas9 to delete putative CKS-17 targets (e.g., IL-10 receptors) in murine models, assessing Th1/Th2 ratios in splenocytes .

- Microarray/RNA-seq : Profile transcriptomic changes in PBMCs exposed to CKS-17 to identify upstream regulators (e.g., STAT3, NF-κB) .

Q. How can researchers design studies to investigate CKS-17’s dual role in viral persistence and immune evasion?

- In vivo models : Use KoRV-infected koalas or HIV-1 humanized mice to correlate CKS-17 antibody titers with viral load and immune suppression .

- Structural mutagenesis : Synthesize CKS-17 variants with substitutions in charged residues (e.g., Arg→Ala) to disrupt immunosuppressive activity while retaining viral entry functions .

- Co-culture systems : Test CKS-17’s impact on dendritic cell-T cell interactions in the presence of retroviral particles .

Methodological Considerations Table

Data Contradiction Analysis

For conflicting results (e.g., CKS-17’s inability to block TGF-β binding despite structural homology to TGF-β antagonists like CKS-25 ):

Replicate experiments under identical conditions (cell type, serum concentration, peptide batch).

Validate binding assays using surface plasmon resonance (SPR) or microscale thermophoresis (MST) to quantify direct interactions.

Cross-reference species-specific differences : Test human vs. murine cells to identify conserved mechanisms.

Ethical and Reporting Standards

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.